Pevikon

説明

特性

IUPAC Name |

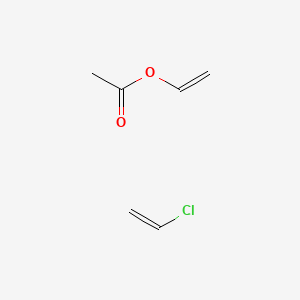

chloroethene;ethenyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.C2H3Cl/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAZMNJKRQFZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-22-9, 108573-34-8 | |

| Record name | Vinyl acetate-vinyl chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid ethenyl ester, polymer with chloroethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108573-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Wacker Polymers MSDS] | |

| Record name | Pevikon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16496 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9003-22-9 | |

| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with chloroethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pevikon C-870: A Technical Guide for Laboratory Applications in Protein Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevikon C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a specialized supporting medium in preparative block electrophoresis for the purification of proteins and other macromolecules.[1][2] Its utility in the laboratory is primarily centered on its ability to form a stable, porous block that allows for the separation of molecules based on their electrophoretic mobility, while minimizing convection and diffusion. This technical guide provides an in-depth overview of the properties, applications, and detailed protocols for the use of this compound C-870 in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | Vinyl acetate-vinyl chloride copolymer | [3] |

| CAS Number | 9003-22-9 | [2] |

| Appearance | White, odorless powder | [2] |

| Density | ~1.36 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water; Soluble in ketones (MEK, MIBK) and tetrahydrofuran (THF) | [4] |

Core Application: Preparative Block Electrophoresis

The primary application of this compound C-870 in a research and drug development setting is as a support matrix for preparative zonal electrophoresis. This technique is particularly useful for the large-scale purification of proteins, enzymes, and other biological macromolecules, offering a valuable step in downstream processing and analysis.

Principle

Preparative block electrophoresis with this compound C-870 involves creating a solid, yet porous, block of the polymer saturated with an appropriate buffer. The protein sample is applied to a specific zone within the block, and an electric field is applied. Molecules migrate through the buffer-saturated pores of the this compound block at rates determined by their net charge, size, and shape. At the end of the separation, the block is sectioned, and the purified molecules are eluted from the individual sections.

Critical Consideration: Purity of this compound

A significant challenge in the use of this compound for protein purification is the presence of a non-proteic, water-soluble, macromolecular impurity.[1] This contaminant can co-elute with the target protein and has been shown to be immunogenic, capable of inducing a specific antibody response in animals.[1] This can lead to spurious results in subsequent immunological assays. Therefore, thorough washing of the this compound C-870 powder is a mandatory pre-treatment step. [1]

Experimental Protocols

This compound C-870 Washing and Preparation

This protocol is essential to remove the aforementioned immunogenic impurities.

Methodology:

-

Suspension: Suspend the this compound C-870 powder in a large volume of distilled water (e.g., 10 volumes of water to 1 volume of this compound).

-

Stirring: Stir the suspension vigorously for several hours at room temperature.

-

Sedimentation: Allow the this compound particles to settle by gravity.

-

Decantation: Carefully decant and discard the supernatant which contains the water-soluble impurities.

-

Repetition: Repeat steps 1-4 at least three to five times to ensure thorough washing.

-

Final Rinse: Perform a final rinse with the electrophoresis buffer to be used in the separation.

-

Drying: The washed this compound can be used immediately as a slurry or dried in a low-temperature oven for storage.

Preparative Block Electrophoresis

The following is a generalized protocol for preparative protein purification using a this compound block. The specific parameters (buffer composition, voltage, and run time) will need to be optimized for the target protein.

Methodology:

-

Block Preparation:

-

Prepare a slurry of the washed this compound C-870 in the chosen electrophoresis buffer. The consistency should be thick but pourable.

-

Pour the slurry into a horizontal electrophoresis tray or mold of the desired dimensions.

-

Ensure the block is of uniform thickness and free of air bubbles.

-

Allow the this compound to settle completely, and remove any excess buffer from the surface.

-

-

Sample Application:

-

Create a narrow trench or well in the this compound block at the desired starting position (typically near the cathode for anionic proteins).

-

Carefully apply the concentrated protein sample into the trench. The sample should be in a buffer compatible with the electrophoresis buffer.

-

-

Electrophoresis:

-

Connect the electrophoresis buffer reservoirs to the ends of the this compound block using filter paper wicks to ensure good electrical contact.

-

Place the entire apparatus in a cold room or on a cooling plate to dissipate heat generated during the run.

-

Apply a constant voltage or current. The optimal electrical conditions will depend on the dimensions of the block, the buffer conductivity, and the properties of the target protein.

-

Monitor the migration of a marker dye (if used) to track the progress of the separation.

-

-

Fractionation and Elution:

-

After electrophoresis is complete, disconnect the power supply.

-

Carefully section the this compound block into uniform fractions using a spatula or a specialized cutting tool.

-

Transfer each section into a separate tube.

-

Add a suitable elution buffer (this can be the electrophoresis buffer or a buffer with a higher ionic strength) to each tube.

-

Elute the protein from the this compound matrix by gentle agitation or by packing the sections into a column and allowing the buffer to flow through.

-

-

Analysis:

-

Analyze the eluted fractions for protein content (e.g., using a Bradford or BCA assay) and for the presence of the target protein (e.g., by SDS-PAGE, Western blotting, or activity assays).

-

Visualizing the Workflow

This compound C-870 Pre-treatment and Block Preparation Workflow

Caption: Workflow for the essential pre-treatment and preparation of the this compound C-870 block.

Preparative Electrophoresis and Protein Recovery Workflow

Caption: The process of preparative electrophoresis and subsequent protein recovery from the this compound block.

Safety and Handling

This compound C-870 is a stable powder under normal laboratory conditions. However, as with any fine powder, inhalation should be avoided. When handling large quantities, appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound C-870 remains a valuable tool for preparative-scale protein purification in the laboratory. Its primary advantage lies in its ability to serve as a robust and inert supporting medium for zonal electrophoresis. The critical step for its successful implementation is the thorough pre-washing to remove immunogenic contaminants. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively utilize this compound C-870 to achieve high-purity protein preparations for a wide range of downstream applications.

References

Pevikon as a Support Medium for Electrophoresis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pevikon, a copolymer of polyvinyl chloride and polyvinyl acetate, has historically served as a robust support medium for preparative block electrophoresis. This technique, a form of zonal electrophoresis, allows for the separation of significant quantities of macromolecules, particularly proteins, based on their electrophoretic mobility. While largely supplanted by modern chromatographic and gel electrophoresis techniques, this compound block electrophoresis offers distinct advantages in specific preparative applications, such as the purification of immunoglobulins. This guide provides a comprehensive overview of the use of this compound as a support medium, including its physical properties, detailed experimental protocols for block preparation, electrophoresis, and elution, as well as a discussion of its advantages and limitations.

Introduction to this compound and its Properties

This compound C-870 is a granular, inert, and non-ionic copolymer. Its utility in electrophoresis stems from its ability to form a porous, mechanically stable block when mixed with a buffer, providing a support matrix for the separation of macromolecules. Unlike gel-forming substances like agarose and polyacrylamide, this compound does not form a gel itself but rather a packed slurry. This physical property is central to its application in preparative electrophoresis, as it facilitates the recovery of separated components.

A critical consideration when using this compound is the potential presence of a non-proteic, water-soluble macromolecular impurity. This contaminant can be immunogenic, and therefore, thorough washing of the this compound powder before use is essential to mitigate the risk of spurious immunological reactions in downstream applications of the purified proteins[1].

Core Experimental Protocol: this compound Block Electrophoresis

The following protocol outlines the general steps for performing preparative protein separation using a this compound block. Buffer compositions and electrophoretic conditions may require optimization depending on the specific protein of interest.

Materials and Reagents

-

This compound C-870 powder

-

Electrophoresis buffer (e.g., Tris-HCl, Barbital buffer)

-

Electrophoresis apparatus with a horizontal bed and buffer reservoirs

-

Filter paper wicks

-

Sample applicator (e.g., glass slide, spatula)

-

Elution buffer

-

Peristaltic pump or vacuum system for elution (optional)

Methodologies

2.2.1. This compound Washing (Crucial Pre-treatment)

-

Suspend this compound C-870 powder in a large volume of distilled water (e.g., 10 volumes of water to 1 volume of this compound).

-

Stir the suspension for several hours.

-

Allow the this compound to settle and decant the supernatant.

-

Repeat the washing process multiple times (at least 5-10 times) with distilled water.

-

Finally, wash the this compound with the chosen electrophoresis buffer.

-

Remove excess buffer by filtration or gentle centrifugation. The final consistency should be a thick, but still pourable, slurry.

2.2.2. Preparation of the this compound Block

-

Pour the washed this compound slurry into the horizontal electrophoresis tray to the desired thickness (typically 1-2 cm).

-

Ensure the surface of the block is level and smooth.

-

Use filter paper strips to gently blot the surface of the block to remove excess buffer until the block is firm but still moist. The block should not be allowed to dry out.

2.2.3. Sample Application

-

Create a narrow trench in the this compound block at the desired starting position (typically near the cathode for proteins with a net negative charge).

-

Carefully apply the protein sample, mixed with a small amount of this compound to form a paste, into the trench.

-

Seal the trench by gently pressing the surrounding this compound back into place.

2.2.4. Electrophoresis

-

Connect the this compound block to the buffer reservoirs using filter paper wicks soaked in the electrophoresis buffer. Ensure good contact between the wicks and the ends of the block.

-

Fill the buffer reservoirs with the electrophoresis buffer.

-

Apply a constant voltage or current. The optimal electrical conditions will depend on the buffer system, the dimensions of the block, and the lability of the sample. It is common to perform the electrophoresis in a cold room (4°C) to minimize heat generation.

-

Monitor the separation progress by observing the migration of a colored tracking dye if included in the sample.

2.2.5. Elution of Separated Proteins

-

After electrophoresis is complete, turn off the power supply and disconnect the wicks.

-

Carefully cut the this compound block into segments corresponding to the separated protein bands. The location of the bands can be visualized by taking a paper print of the block and staining the paper.

-

Transfer each segment into a separate container.

-

Add a suitable elution buffer to each segment and resuspend the this compound.

-

Allow the protein to elute from the this compound by gentle agitation for several hours at 4°C.

-

Separate the this compound from the eluate by filtration or centrifugation.

-

The eluted protein solution can then be concentrated and further processed as needed.

Data Presentation: Comparative Properties of Support Media

While direct quantitative comparisons for this compound are scarce in recent literature, the following table provides a general overview of its properties in relation to other common electrophoresis support media.

| Property | This compound | Agarose Gel | Polyacrylamide Gel (PAGE) |

| Primary Application | Preparative separation of large sample volumes | Analytical and preparative separation of nucleic acids and large proteins | High-resolution analytical and preparative separation of proteins and small nucleic acids |

| Matrix Type | Inert, granular copolymer (slurry) | Natural polysaccharide (gel) | Synthetic polymer (gel) |

| Resolving Power | Lower | Moderate | High |

| Sample Capacity | High | Moderate | Low to Moderate |

| Recovery of Separated Molecules | High, simple elution | Requires gel extraction/elution | Requires gel extraction/elution, can be less efficient |

| Ease of Preparation | Moderate (requires extensive washing) | Easy | Moderate to Complex (involves toxic monomers) |

| Molecular Sieving Effect | Minimal | Significant, dependent on concentration | Significant, highly controllable by monomer and cross-linker concentration |

Visualizations

Experimental Workflow

Logical Relationship: Advantages and Disadvantages

Conclusion

This compound block electrophoresis remains a viable, albeit less common, technique for the preparative separation of proteins. Its primary strengths lie in its high sample capacity and the ease of recovery of separated fractions, making it particularly suitable for initial purification steps of large quantities of material. However, its lower resolution compared to modern techniques and the critical need for thorough pre-washing to remove potential impurities are significant considerations. For researchers in drug development and other fields requiring large amounts of purified protein, understanding the principles and protocols of this compound block electrophoresis can provide a valuable tool in their purification strategy arsenal, especially when modern high-resolution techniques are not scalable or are cost-prohibitive for initial enrichment steps.

References

Pevikon C-870 material safety data sheet for research labs

An In-depth Technical Guide to the Material Safety of Pevikon C-870 for Research Laboratories

This guide provides a comprehensive overview of the safety and handling protocols for this compound C-870, a vinyl chloride homopolymer. The information is intended for researchers, scientists, and professionals in drug development who may work with this substance. The data presented is compiled from safety data sheets for this compound™ grades and technical data sheets for related products, as a specific material safety data sheet for this compound C-870 was not publicly available.

Data Presentation

The following tables summarize the key quantitative data available for this compound™ grades. This information is crucial for risk assessment and the implementation of appropriate safety measures in a laboratory setting.

Physical and Chemical Properties

| Property | Value |

| Form | Powder |

| Color | White |

| Odor | Odorless |

| Auto Ignition Temperature | 450 °C (but no self-sustained flame) |

| Specific Gravity | 1.4 at 20 °C |

| Explosive Properties | Classified as a dust explosive (class ST1) - Weakly Combustible |

| Solubility | Essentially insoluble in water |

Exposure Controls

| Substance | CAS No. | LTEL 8 hr TWA (mg/m³) |

| PVC Dust (Respirable) | 9002-86-2 | 1.5 |

Health Hazard Information

This compound is generally considered to have low acute toxicity under normal handling conditions. However, the dust can cause physical abrasion to the skin and eyes.[1] High concentrations of dust may irritate the respiratory tract, and repeated inhalation exposure could lead to adverse lung effects.[1] If swallowed, it is unlikely to be hazardous.[1]

Stability and Reactivity

This compound is stable under normal conditions.[1] It is resistant to acids and alkalis up to 60°C, with the exception of sulfuric acid (>90%) and nitric acid (>50%).[1] Above this temperature, stronger acids can attack the polymer.[1]

Experimental Protocols

Detailed experimental protocols involving this compound C-870 are not available in the provided safety and technical data sheets. Researchers should develop specific protocols based on their experimental design, incorporating the safety information provided in this guide.

Mandatory Visualizations

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory environment.

Caption: Workflow for safe handling and storage of this compound.

Chemical Incompatibility Diagram

This diagram illustrates the chemical incompatibilities of this compound, highlighting substances to avoid.

References

The Rise and Fall of Pevikon in Biochemical Separations: A Technical Retrospective

For researchers, scientists, and drug development professionals, this in-depth guide explores the historical applications of Pevikon C-870 in biochemistry, focusing on its use as a support medium in preparative electrophoresis. This whitepaper details the experimental protocols, summarizes available data, and provides a workflow for this once-prominent technique.

Introduction: A Historical Perspective on Electrophoretic Media

In the mid-20th century, the burgeoning field of biochemistry demanded robust methods for the separation and purification of macromolecules. Electrophoresis, a technique that separates charged molecules in an electric field, emerged as a powerful tool. The choice of a support medium was critical to the success of these separations, with early options including paper and various gels. In this context, this compound C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, gained traction as a solid support for preparative block electrophoresis, offering a distinct set of advantages and challenges.

This compound was particularly valued for its high capacity, allowing for the separation of larger quantities of protein compared to other methods of the time. This made it a suitable choice for preparative work, where the goal was to isolate sufficient amounts of a specific protein for further study. However, its use was not without complications, most notably the presence of impurities that could affect the purity and biological activity of the separated molecules.

Core Application: Preparative Block Electrophoresis

This compound C-870 found its primary application as the supporting medium in preparative block electrophoresis for the separation of proteins, such as immunoglobulins (IgA), transferrin, and alpha-1-antitrypsin from serum and other biological fluids.[1] The general principle involved creating a solid block of this compound saturated with an appropriate buffer, applying the sample, and then subjecting the block to an electric field to achieve separation.

Key Characteristics of this compound C-870 in Electrophoresis

| Property | Description | Implication for Electrophoresis |

| Composition | Co-polymer of polyvinyl chloride and polyvinyl acetate. | Inert matrix with minimal interaction with proteins. |

| Form | Fine, insoluble powder. | Used to create a porous block or slurry for electrophoresis. |

| Porosity | The particle size and packing density determined the pore structure. | Influenced the migration of macromolecules. |

| Purity | Contained a non-proteic, water-soluble macromolecular impurity.[1] | This impurity could co-elute with the target protein and was found to be immunogenic.[1] |

Experimental Protocols

Detailed experimental protocols for this compound block electrophoresis are scarce in modern literature. The following represents a synthesized protocol based on historical accounts and general electrophoretic principles.

Preparation of the this compound Block

A critical first step in using this compound was the removal of impurities.

Materials:

-

This compound C-870 powder

-

Electrophoresis buffer (e.g., Barbital buffer, Tris-HCl buffer)

-

Large beaker or flask

-

Stirring apparatus

-

Buchner funnel and filter paper

-

Electrophoresis tank with a horizontal plate

Procedure:

-

Washing the this compound: To minimize the impact of impurities, a thorough washing procedure was essential.[1]

-

Suspend the this compound C-870 powder in a large volume of the chosen electrophoresis buffer.

-

Stir the suspension vigorously for an extended period (e.g., several hours).

-

Allow the this compound to settle, and decant the supernatant.

-

Repeat the washing process multiple times (e.g., 5-10 times) with fresh buffer.

-

After the final wash, collect the this compound powder by filtration using a Buchner funnel.

-

-

Preparing the Slurry and Pouring the Block:

-

Resuspend the washed this compound in a minimal amount of fresh electrophoresis buffer to form a thick, homogenous slurry.

-

Pour the slurry onto the horizontal plate of the electrophoresis tank.

-

Carefully level the slurry to create a block of uniform thickness and dimensions. The dimensions of the block would vary depending on the amount of sample to be separated.

-

Use filter paper wicks to connect the ends of the this compound block to the buffer reservoirs of the electrophoresis tank.

-

Sample Application and Electrophoresis

Procedure:

-

Sample Preparation: The protein sample (e.g., serum) was typically dialyzed against the electrophoresis buffer before application.

-

Sample Application: A narrow trench was carefully cut into the this compound block, usually near the cathode for proteins with a net negative charge at the buffer pH. The prepared sample was then gently pipetted into this trench.

-

Electrophoretic Run:

-

The electrophoresis tank was covered to prevent evaporation.

-

A constant voltage or current was applied across the block. The specific electrical conditions (e.g., volts, milliamps) and the duration of the run were empirically determined based on the proteins being separated and the buffer system used.

-

Cooling was often necessary to dissipate the heat generated during the run and prevent denaturation of the proteins.

-

Elution of Separated Proteins

After the electrophoretic separation, the proteins of interest had to be recovered from the this compound block.

Procedure:

-

Locating the Protein Bands: A guide strip was often cut from the side of the block and stained to visualize the location of the separated protein bands.

-

Excision of the this compound Segment: Based on the stained guide strip, the section of the this compound block containing the target protein was carefully excised.

-

Elution: The excised this compound segment was transferred to a column or a funnel with a fritted disc. The protein was then eluted from the this compound by washing with an appropriate buffer. The eluate was collected in fractions.

-

Concentration and Analysis: The collected fractions were then concentrated, and the purity of the isolated protein was assessed using other analytical techniques like immunoelectrophoresis or gel electrophoresis.

Quantitative Data Summary

| Parameter | Typical Range/Value (Estimated) | Factors Influencing the Parameter |

| Protein Loading Capacity | Several hundred milligrams to grams of protein. | Dimensions of the this compound block. |

| Resolution | Lower than modern techniques like polyacrylamide gel electrophoresis. | Buffer composition, pH, voltage gradient, run time, and porosity of the block. |

| Recovery of Protein | Variable, often incomplete. | Efficiency of the elution process. |

Mandatory Visualizations

Experimental Workflow for this compound Block Electrophoresis

Caption: Workflow for preparative protein separation using this compound block electrophoresis.

Logical Relationship of this compound Electrophoresis Components

Caption: Key components and their roles in this compound electrophoresis.

Conclusion: A Stepping Stone in Separation Science

This compound C-870 played a significant, albeit transient, role in the history of biochemical separation techniques. Its use in preparative block electrophoresis enabled the purification of proteins on a scale that was previously challenging. However, the inherent issues with impurities and the development of higher-resolution and more convenient techniques, such as polyacrylamide gel electrophoresis and various forms of chromatography, ultimately led to its decline in biochemical laboratories.

Understanding the principles and protocols of historical techniques like this compound electrophoresis provides valuable context for the evolution of modern separation science. The challenges faced by early researchers, such as dealing with impure reagents, spurred the development of the highly refined and powerful methods that are now standard in research and drug development.

References

Pevikon's Inertness in Biological Sample Analysis: A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the historical use and chemical inertness of Pevikon, a copolymer of polyvinyl chloride and polyvinyl acetate, in the context of biological sample analysis. While once a common support medium for preparative electrophoresis, evidence suggests that this compound is not completely inert and can introduce contaminants that may interfere with sensitive analytical techniques. This document provides a comprehensive overview of this compound's properties, its historical applications, the nature of its potential contaminants, and the implications for modern analytical methods such as mass spectrometry.

Chemical and Physical Properties of this compound

This compound is a copolymer synthesized from vinyl chloride and vinyl acetate monomers.[1] Its physical and chemical properties can vary depending on the specific grade and manufacturing process. However, some general properties are summarized in the table below.

| Property | Value |

| Chemical Name | Poly(vinyl chloride)-poly(vinyl acetate) copolymer |

| CAS Number | 9003-22-9 |

| Appearance | White, odorless powder |

| Molecular Formula | (C4H6O2•C2H3Cl)n |

| Melting Point | ~80 °C |

| Density | ~1.36 g/mL at 25°C |

Historical Application: Preparative Electrophoresis

This compound has been historically employed as a supporting medium in zonal electrophoresis for the purification of proteins, such as immunoglobulins. Its granular nature provided a porous bed for the separation of macromolecules based on their electrophoretic mobility.

Experimental Protocol: Zonal Electrophoresis on this compound

The following is a generalized protocol for preparative electrophoresis using a this compound block, based on historical methodologies:

-

Preparation of the this compound Block:

-

A slurry of this compound C-870 is prepared in the desired electrophoresis buffer (e.g., 0.1 M Tris-HCl, pH 8.6).

-

The slurry is poured into a mold to create a rectangular block of desired dimensions.

-

The block is gently pressed to remove excess buffer until a firm, consistent bed is achieved.

-

-

Sample Application:

-

A narrow trench is cut into the this compound block, a short distance from the cathode.

-

The biological sample (e.g., serum) is concentrated and dialyzed against the electrophoresis buffer.

-

The sample is then applied evenly into the trench.

-

-

Electrophoresis:

-

The this compound block is placed in an electrophoresis chamber and connected to the buffer reservoirs using wicks.

-

A constant voltage or current is applied across the block for a specified duration (e.g., 18-24 hours).

-

The separation is typically performed in a cold room (e.g., 4°C) to minimize protein denaturation.

-

-

Elution and Analysis:

-

After electrophoresis, the this compound block is sectioned transversely into segments.

-

The proteins from each segment are eluted with buffer.

-

The protein content and purity of each fraction are then determined using analytical techniques such as spectrophotometry or immunochemical methods.

-

References

The Pevikon Matrix: A Technical Guide to Preparative Macromolecule Separation

For researchers, scientists, and drug development professionals engaged in the purification of macromolecules, the choice of a separation matrix is a critical determinant of yield, purity, and biological activity. While polyacrylamide and agarose gels are staples of analytical electrophoresis, preparative-scale separations often demand a different set of matrix properties. This guide provides an in-depth look at the Pevikon matrix, a specialized medium for preparative block electrophoresis, outlining its core principles, operational workflow, and key considerations for its application.

This compound is a granular, inert copolymer of polyvinyl chloride and polyvinyl acetate.[1] Its primary application in a laboratory setting is for preparative zonal electrophoresis, where the goal is to isolate larger quantities of specific macromolecules, such as proteins or lipoproteins, from a complex mixture. Unlike analytical techniques designed for visualization and quantification, preparative electrophoresis with this compound is optimized for the recovery of separated fractions for downstream applications.

Core Principles and Advantages

This compound block electrophoresis leverages the same fundamental principles of electrophoretic mobility as other techniques: charged molecules migrate through a porous, buffered medium under the influence of an electric field. The key advantages of this compound lie in its physical properties:

-

High Sample Capacity: The block format allows for the application of significantly larger sample volumes and total protein loads compared to typical analytical gels.

-

Inert Nature: this compound is chemically stable and generally does not interact with the macromolecules being separated.

-

Facilitated Recovery: As a granular solid support, the block can be physically sectioned after the electrophoretic run, allowing for the straightforward elution and recovery of the separated molecules from each section.

A critical consideration when using this compound is the potential for leachable impurities. Studies have shown that unpurified this compound can release a non-proteic, water-soluble macromolecular impurity that may be immunogenic.[1] Therefore, thorough washing of the this compound resin before use is an essential step to minimize the risk of sample contamination and spurious results in subsequent biological assays.[1]

Quantitative Performance and Comparative Analysis

While specific quantitative data for this compound is sparse in modern literature, its utility can be understood in comparison to more common matrices like agarose and polyacrylamide. The primary distinction is its role as a preparative, rather than an analytical, medium.

| Feature | This compound Matrix | Agarose Gel | Polyacrylamide Gel (PAGE) |

| Primary Application | Preparative separation of large sample quantities | Analytical separation of large nucleic acids (>200 bp) and large protein complexes | High-resolution analytical separation of proteins and small nucleic acids (<1000 bp) |

| Format | Horizontal Block | Horizontal or Vertical Slab | Vertical Slab |

| Resolution | Low to Moderate | Moderate | High (can resolve single base pairs or kDa differences) |

| Sample Capacity | High (milligrams to grams) | Low (micrograms) | Low (micrograms) |

| Macromolecule Recovery | High (via elution from sectioned block) | Moderate (requires gel extraction kits, diffusion, or electroelution) | Moderate to Low (more complex extraction from cross-linked matrix) |

| Key Advantage | High preparative load and simple fraction recovery | Ease of preparation, ideal for large DNA fragments | Superior resolution for small molecules |

| Key Disadvantage | Potential for leachable impurities, lower resolution | Lower resolution for small molecules | Unpolymerized acrylamide is a neurotoxin, more complex recovery |

Experimental Workflow and Protocols

The following sections outline the generalized workflow and a representative protocol for preparative macromolecule separation using a this compound block. Specific parameters such as buffer composition, voltage, and run time must be optimized for the specific macromolecules of interest.

Generalized Experimental Workflow

The logical flow of a this compound block electrophoresis experiment involves preparation of the matrix, the electrophoretic run, and the subsequent recovery and analysis of the separated fractions.

Detailed Experimental Methodology

This protocol is a representative example and should be adapted for specific experimental needs.

1. Materials and Reagents:

-

This compound C-870 resin

-

Electrophoresis Buffer (e.g., Tris-Glycine, Barbital buffer, Phosphate buffer, pH optimized for target protein stability and charge)

-

Running Buffer (same as electrophoresis buffer)

-

Sample containing target macromolecule(s), concentrated and dialyzed against the electrophoresis buffer.

-

Electrophoresis apparatus (horizontal tray, power supply, buffer tanks)

-

Filter paper or cellulose acetate wicks

-

Spatula and scalpel

-

Elution buffer (e.g., high salt buffer or buffer with a mild detergent)

-

Collection tubes

2. This compound Block Preparation:

-

Washing (Crucial Step): Suspend the this compound resin in a large volume of deionized water. Stir for 10-15 minutes and allow the resin to settle. Decant the supernatant containing fine particles and potential impurities. Repeat this washing process 5-10 times. Follow with 2-3 washes using the chosen electrophoresis buffer.

-

Slurry Preparation: After the final wash, decant the supernatant buffer until the this compound has a thick, paste-like consistency that can still be poured.

-

Casting the Block: Place the electrophoresis tray on a level surface. Pour the this compound slurry into the tray to the desired thickness (typically 1-2 cm). Use a spatula to ensure an even, level surface.

-

Sample Origin: Create a narrow slot or trench in the this compound block for sample application. This can be done by inserting a thin plastic or metal template into the slurry before it fully settles, or by carefully carving out a trench with a spatula after the block has settled.

-

Equilibration: Use filter paper wicks to connect the ends of the this compound block to the buffer tanks of the electrophoresis chamber, which are filled with running buffer. Allow the buffer to fully saturate the block by capillary action for at least 1-2 hours.

3. Electrophoresis:

-

Sample Application: Carefully load the prepared sample into the origin slot using a pipette. For dense samples, it may be beneficial to mix them with a small amount of dry this compound to form a paste before application.

-

Running Conditions: Place the lid on the electrophoresis chamber and connect it to the power supply. Apply a constant voltage or current. Typical conditions might range from 100-300 volts. The optimal voltage and run time must be determined empirically to achieve separation without excessive heat generation, which can denature proteins. Running the apparatus in a cold room (4°C) is highly recommended.

-

Monitoring: The migration of colored proteins (e.g., hemoglobin, cytochrome c) can be monitored visually. For uncolored proteins, a small amount of a tracking dye (e.g., bromophenol blue) that does not bind to the target protein can be run in a separate lane.

4. Macromolecule Recovery:

-

Block Sectioning: After the run is complete, disconnect the power supply. Remove the this compound block from the tray. Using a clean scalpel or blade, carefully cut the block perpendicular to the direction of migration into uniform sections (e.g., 0.5 or 1.0 cm wide).

-

Elution: Transfer each this compound section into a separate labeled tube or column. Add a suitable elution buffer and incubate (e.g., for several hours at 4°C with gentle agitation) to allow the macromolecules to diffuse out of the matrix. Alternatively, the sections can be packed into small columns and the macromolecules eluted by gravity flow.

-

Analysis: Analyze a small aliquot of the eluate from each fraction to determine the location of the target macromolecule. Common analysis methods include SDS-PAGE, enzyme activity assays, or spectrophotometry. Pool the fractions containing the purified macromolecule of interest.

Logical Relationships in Matrix Selection

The decision to use this compound is based on a trade-off between the need for high capacity and the requirement for high resolution. This relationship can be visualized as a decision-making pathway.

References

Pevikon for Preparative Scale Protein Purification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pevikon, a copolymer of polyvinyl chloride and polyvinyl acetate, has historically served as a valuable support matrix for the preparative scale purification of proteins and other macromolecules. Its utility lies in its inert nature, insolubility in common buffer systems, and granular form, which facilitates the separation of large quantities of protein through techniques such as preparative block electrophoresis and isoelectric focusing. This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and key considerations for utilizing this compound in preparative protein purification. While this compound C-870, the grade historically used for these applications, may not be readily available today, the methodologies described herein are foundational to preparative electrophoresis with granular support media and can be adapted for similar materials.

Introduction to this compound in Protein Purification

This compound is a synthetic copolymer that has been employed as a solid support for zonal electrophoresis. In this technique, a block of the inert support material is saturated with a buffer solution, and a sample is applied as a narrow zone. Under the influence of an electric field, the charged molecules in the sample migrate through the support medium at different rates, leading to their separation. This compound's granular nature allows for the straightforward recovery of separated components by sectioning the block and eluting the molecules of interest.

Historically, this compound has been successfully used for the preparative scale purification of various proteins, including immunoglobulins (IgA), transferrin, and alpha-1-antitrypsin. Its primary advantages include its high capacity for protein loading and the relative ease of protein recovery compared to some gel-based methods.

A critical consideration when using this compound is the potential presence of non-proteic, water-soluble impurities that can be immunogenic. Therefore, thorough washing of the this compound powder before use is an essential step to minimize contamination of the final purified protein.[1]

Core Principles of Preparative Block Electrophoresis

Preparative block electrophoresis using a granular support medium like this compound relies on the differential migration of charged molecules in an electric field. The key principles are:

-

Support Medium: A solid, inert, and porous support matrix (the "block") holds the buffer and provides a medium through which molecules can migrate.

-

Buffer System: A continuous buffer system is used to maintain a constant pH throughout the support medium and in the electrode reservoirs. The choice of buffer is critical and depends on the isoelectric point (pI) and stability of the target protein.

-

Electric Field: The application of a direct current (DC) electric field provides the driving force for the migration of charged molecules.

-

Separation: Molecules with a higher charge-to-mass ratio will migrate faster towards the electrode of opposite polarity, resulting in their separation into distinct zones or bands.

-

Elution: After electrophoresis, the separated protein bands are physically excised from the block, and the protein is recovered from the support material by washing with a suitable buffer.

Experimental Protocol: Preparative Protein Purification using a this compound Block

This section provides a detailed methodology for preparative scale protein purification using a this compound block.

Materials and Reagents

-

This compound C-870 (or equivalent granular support medium)

-

Electrophoresis buffer (e.g., Tris-HCl, phosphate buffer, depending on the protein of interest)

-

Sample containing the target protein

-

Horizontal electrophoresis apparatus with a preparative block tray

-

Power supply

-

Spatula

-

Glass plates

-

Filter paper wicks

-

Elution buffer (e.g., electrophoresis buffer or a buffer with higher ionic strength)

-

Collection tubes

-

Protein assay reagents (e.g., Bradford, BCA)

Methodologies

Step 1: Pre-treatment of this compound

To remove soluble impurities, this compound should be washed extensively before use.

-

Suspend the this compound powder in a large volume of the chosen electrophoresis buffer.

-

Stir the slurry for several hours.

-

Allow the this compound to settle and decant the supernatant.

-

Repeat this washing procedure at least 3-4 times.

-

Finally, resuspend the washed this compound in the electrophoresis buffer to create a thick slurry.

Step 2: Casting the this compound Block

-

Assemble the preparative block tray according to the manufacturer's instructions.

-

Pour the this compound slurry into the tray, ensuring an even and compact bed. A gentle tapping of the tray can help in packing the slurry.

-

Level the surface of the this compound block with a spatula or a glass rod.

-

Carefully blot the excess buffer from the surface of the block using filter paper until the surface is just moist but not glossy.

Step 3: Sample Application

-

Using a spatula, create a narrow trench in the this compound block at the origin, typically a few centimeters from the cathode for anionic proteins.

-

Mix the protein sample with a small amount of dry, washed this compound to form a paste.

-

Carefully apply the sample-Pevikon paste into the trench.

-

Seal the trench by gently covering it with the surrounding this compound.

Step 4: Electrophoresis

-

Place the this compound block tray in the electrophoresis apparatus.

-

Connect the buffer reservoirs to the ends of the this compound block using filter paper wicks soaked in the electrophoresis buffer.

-

Fill the electrode reservoirs with the electrophoresis buffer.

-

Connect the power supply and apply a constant voltage or current. The optimal conditions (voltage, current, and time) will need to be determined empirically for each protein but typically range from 100-500V for several hours.

-

It is advisable to perform the electrophoresis in a cold room or with a cooling plate to dissipate heat generated during the run.

Step 5: Protein Elution

-

After the electrophoresis is complete, disconnect the power supply.

-

To visualize the separated protein bands, a filter paper replica can be made by gently pressing a sheet of filter paper onto the surface of the block. The paper is then stained with a protein stain (e.g., Coomassie Blue).

-

Using the stained replica as a guide, carefully excavate the sections of the this compound block containing the target protein.

-

Transfer the this compound sections into separate columns or funnels.

-

Elute the protein from the this compound by washing the granules with several volumes of elution buffer.

-

Collect the eluate in fractions.

-

Monitor the protein concentration in the fractions using a protein assay.

-

Pool the fractions containing the purified protein.

Data Presentation

The following tables provide representative data that could be expected from a preparative this compound block electrophoresis experiment. The actual values will vary depending on the specific protein and experimental conditions.

Table 1: Electrophoresis Running Conditions

| Parameter | Typical Value |

| Buffer System | 0.1 M Tris-HCl, pH 8.6 |

| Voltage | 300 V (constant) |

| Current | 50-100 mA |

| Run Time | 16-24 hours |

| Temperature | 4°C |

Table 2: Protein Purification Summary

| Purification Step | Total Protein (mg) | Specific Activity (U/mg) | Purification Fold | Yield (%) |

| Crude Extract | 500 | 10 | 1 | 100 |

| This compound Eluate | 50 | 85 | 8.5 | 85 |

Visualization of Experimental Workflow

The following diagrams illustrate the key logical steps in the preparative purification of proteins using this compound block electrophoresis.

Caption: Workflow for preparative protein purification using this compound block electrophoresis.

Caption: Logical relationships in this compound-based preparative electrophoresis.

Conclusion

Preparative block electrophoresis with this compound as a support medium is a powerful, albeit historical, technique for the purification of proteins on a preparative scale. Its main strengths lie in its high loading capacity and the simplicity of protein recovery. While modern chromatography techniques have largely superseded this method, the principles of preparative electrophoresis remain relevant. For certain applications, particularly when dealing with large sample volumes or when sophisticated chromatography systems are unavailable, this technique can still be a viable option. Researchers and professionals in drug development should consider the methodologies outlined in this guide as a valuable tool in their protein purification repertoire, with the caveat that optimization for modern applications and alternative support media may be necessary.

References

An In-depth Technical Guide to the Chemical Composition of Pevikon C-870

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical composition of Pevikon C-870, a commercial polymer. The information is presented to meet the needs of researchers and scientists in understanding the fundamental properties of this material.

Core Chemical Composition

This compound C-870 is the trade name for a copolymer primarily composed of vinyl chloride and vinyl acetate.[1] It is identified by the Chemical Abstracts Service (CAS) number 9003-22-9 .[1] This places it in the category of vinyl resins, a widely used class of thermoplastics.

The polymer chain consists of repeating monomer units of vinyl chloride and vinyl acetate, arranged in a random sequence. The inclusion of vinyl acetate as a comonomer modifies the properties of the polymer compared to a pure polyvinyl chloride (PVC) homopolymer, typically increasing flexibility and improving solubility in certain solvents.

While a specific datasheet for this compound C-870 from the manufacturer, INOVYN, is not publicly available, data for a representative vinyl chloride/vinyl acetate copolymer with the same CAS number provides the following quantitative composition:

| Component | Percentage by Weight |

| Vinyl Chloride | ~88% |

| Vinyl Acetate | ~12% |

Note: This data is based on a technical datasheet for a generic vinyl chloride/vinyl acetate copolymer with CAS number 9003-22-9 and should be considered representative of this compound C-870.

The general chemical structure can be represented as a random copolymer of the two monomer units.

Inapplicability of Biological Frameworks

It is crucial to note for the target audience that concepts such as signaling pathways and drug development experimental protocols are not applicable to this compound C-870. This material is a synthetic, inert polymer designed for material applications and does not possess biological activity or interact with physiological signaling cascades.

Physicochemical Characterization and Analytical Protocols

The characterization of this compound C-870 relies on standard analytical techniques for polymers to determine its structure, composition, molecular weight, and thermal properties. The following outlines typical experimental methodologies used for such materials.

Compositional Analysis

Protocol:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups corresponding to both vinyl chloride (C-Cl stretching) and vinyl acetate (C=O and C-O stretching). A thin film of the polymer is cast from a suitable solvent (e.g., tetrahydrofuran) onto a salt plate (e.g., KBr) and the infrared spectrum is recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the precise ratio of the two monomer units in the copolymer chain. The polymer is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired. The relative integrals of the proton or carbon signals unique to each monomer are used to calculate the compositional ratio.

Molecular Weight Determination

Protocol:

-

Gel Permeation Chromatography (GPC): This is the standard method for determining the molecular weight distribution (including number average molecular weight, Mn, weight average molecular weight, Mw, and polydispersity index, PDI) of polymers. A solution of the polymer in a suitable solvent (e.g., THF) is passed through a column packed with porous gel. The elution time is inversely proportional to the hydrodynamic volume of the polymer chains, allowing for the determination of the molecular weight distribution relative to known standards (e.g., polystyrene).

Thermal Properties Analysis

Protocol:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a key characteristic of amorphous polymers. A small sample of the polymer is heated at a controlled rate in a DSC instrument, and the change in heat flow is measured. The Tg is observed as a step change in the baseline of the thermogram.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer. A sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is monitored as a function of temperature. This provides information on the onset of degradation and the presence of any volatile components.

Visualizations

The following diagrams illustrate the conceptual structure of this compound C-870 and a typical analytical workflow for its characterization.

References

Methodological & Application

Protocol for Preparative Pevikon Block Electrophoresis of Serum Proteins

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pevikon block electrophoresis is a robust and effective method for the preparative separation of serum proteins into their major fractions: albumin, alpha-globulins, beta-globulins, and gamma-globulins. This technique utilizes this compound C-870, a granular, insoluble copolymer of polyvinyl chloride and polyvinyl acetate, as the supporting medium. Its high porosity and minimal interaction with proteins allow for the separation of significant quantities of serum, making it an ideal choice for isolating protein fractions for further analysis or downstream applications.

The principle of this method is based on the differential migration of charged protein molecules in an electric field. At an alkaline pH, typically around 8.6, most serum proteins are negatively charged and will migrate towards the anode at rates determined by their charge density and size. The inert nature of the this compound block minimizes adsorptive losses and denaturation, ensuring high recovery of biologically active proteins.

A critical step in this protocol is the thorough washing of the this compound C-870 to remove any soluble impurities that could interfere with the electrophoretic separation or contaminate the purified protein fractions.[1] Following electrophoresis, the separated protein bands within the block are localized, and the corresponding sections of the this compound are physically removed. The proteins are then eluted from the this compound granules for subsequent quantification and characterization.

Experimental Protocol

Materials and Reagents

-

This compound C-870

-

Barbital Buffer (pH 8.6, ionic strength 0.075)

-

Human Serum

-

Staining Solution (e.g., Ponceau S)

-

Destaining Solution (e.g., 5% acetic acid)

-

Electrophoresis apparatus (horizontal block setup)

-

Power supply

-

Glass plates for casting the block

-

Spatulas and scalpels

-

Chromatography columns or funnels for elution

-

Spectrophotometer for protein quantification

Preparation of the this compound Block

-

Washing the this compound C-870: To remove soluble contaminants, suspend the this compound C-870 powder in a large volume of distilled water. Stir the slurry for several hours and then allow the this compound to settle. Decant the supernatant. Repeat this washing procedure at least three times with distilled water, followed by two washes with the Barbital buffer.

-

Preparing the this compound Slurry: After the final wash, resuspend the this compound in fresh Barbital buffer to create a thick, pourable slurry.

-

Casting the Block: Assemble the glass plate mold for the electrophoresis block. Pour the this compound slurry into the mold on a level surface. Gently agitate the mold to ensure an even and compact packing of the this compound granules. Allow the block to settle completely.

Sample Application

-

Using a scalpel, carefully make a narrow trench in the this compound block at the origin (cathode end).

-

Mix the serum sample with a small amount of this compound powder to form a paste.

-

Carefully apply the serum-Pevikon paste into the trench.

Electrophoresis

-

Place the this compound block in the electrophoresis chamber.

-

Establish contact between the ends of the block and the buffer reservoirs using filter paper wicks soaked in Barbital buffer.

-

Connect the power supply and apply a constant voltage or current. A typical run condition is approximately 3-3.5 V/cm for 16-18 hours.[2] Monitor the separation progress by observing the migration of a marker dye if used.

Localization and Elution of Protein Fractions

-

After the electrophoretic run, disconnect the power supply and carefully remove the this compound block from the chamber.

-

To visualize the protein bands, gently press a strip of filter paper onto the surface of the block to make a replica. Stain the filter paper replica with a protein stain like Ponceau S to reveal the location of the protein fractions.

-

Using the stained replica as a guide, use a scalpel to cut and collect the sections of the this compound block corresponding to the albumin, alpha-globulin, beta-globulin, and gamma-globulin fractions.

-

Pack each this compound section into a separate chromatography column or a funnel plugged with glass wool.

-

Elute the proteins from the this compound by slowly passing Barbital buffer or a suitable saline solution through the column. Collect the eluate in fractions.

Quantitative Analysis

-

Determine the protein concentration in the eluted fractions using a spectrophotometer at 280 nm or a colorimetric protein assay (e.g., Bradford or BCA assay).

-

The relative amounts of each protein fraction can be calculated as a percentage of the total protein recovered.

Data Presentation

| Protein Fraction | Relative Mobility | Typical Percentage of Total Serum Protein |

| Albumin | Highest towards the anode | 55 - 65% |

| Alpha-1 Globulins | Intermediate | 2 - 5% |

| Alpha-2 Globulins | Intermediate | 7 - 13% |

| Beta Globulins | Intermediate | 8 - 14% |

| Gamma Globulins | Lowest towards the anode (or migrates towards the cathode) | 12 - 22% |

Experimental Workflow Diagram

Caption: Workflow for this compound block electrophoresis.

References

Application Notes and Protocols for Pevikon Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pevikon C-870, a copolymer of polyvinyl chloride and polyvinyl acetate, serves as a solid support medium for preparative zonal electrophoresis. This technique is particularly valuable for the separation and purification of proteins, offering an alternative to methods like gel filtration or ion-exchange chromatography. Its utility lies in its high capacity, chemical inertness, and the ease of sample recovery. This document provides a detailed protocol for the preparation of a this compound block for electrophoresis, including buffer recommendations and procedural workflows. A notable application of this method is in preparative isoelectric focusing, a technique for separating proteins based on their isoelectric point (pI).

Core Principles

This compound block electrophoresis is a type of zonal electrophoresis where a thick, horizontal bed of this compound particles is saturated with a buffer solution. The sample is applied as a narrow band, and an electric field is passed through the block, causing the charged molecules to migrate at different rates. The separated components can then be eluted from the block for further analysis or use. A key advantage of this compound is that it provides a stable, porous medium with minimal interaction with the proteins being separated.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for preparing and running a this compound block electrophoresis experiment.

Table 1: this compound Slurry and Block Preparation

| Parameter | Value | Notes |

| This compound C-870 to Buffer Ratio (w/v) | 1:4 to 1:5 | Adjust for desired slurry consistency. |

| This compound Washing Solution | Distilled Water or Dilute Buffer | Wash multiple times to remove impurities. |

| Block Dimensions (example) | 20 cm x 10 cm x 1 cm | Can be scaled as needed. |

| Drying of this compound Block | Gentle suction or blotting | Remove excess buffer before sample application. |

Table 2: Recommended Buffer Systems

| Buffer System | Composition | pH Range | Typical Application |

| Phosphate Buffer | Sodium Phosphate (dibasic and monobasic) | 6.0 - 8.0 | General protein separation |

| Tris-HCl | Tris(hydroxymethyl)aminomethane, HCl | 7.0 - 9.0 | General protein separation |

| Barbital Buffer | Sodium Barbital, Barbital | 7.0 - 9.0 | Historical buffer for serum protein separation |

| Ampholytes (for Isoelectric Focusing) | Carrier Ampholytes (e.g., Pharmalyte, Ampholine) | 3.0 - 10.0 | Separation based on isoelectric point |

Table 3: Electrophoresis Running Conditions

| Parameter | Value | Notes |

| Voltage | 100 - 400 V | Dependent on buffer conductivity and block dimensions. |

| Current | 10 - 50 mA | Monitor to prevent excessive heating. |

| Temperature | 4°C | Use a cold room or a cooled electrophoresis chamber. |

| Run Time | 12 - 24 hours | Dependent on the separation required. |

Experimental Protocols

Protocol 1: Washing and Preparation of this compound C-870

Objective: To remove soluble impurities from the this compound resin that may interfere with the electrophoresis process. Thorough washing is a critical step.[1]

Materials:

-

This compound C-870

-

Distilled Water

-

Large Beaker or Buchner Funnel

-

Filter Paper

Procedure:

-

Weigh the desired amount of this compound C-870 and place it in a large beaker.

-

Add a generous volume of distilled water (at least 5 times the volume of the this compound) and stir to create a slurry.

-

Allow the this compound to settle, and then carefully decant the supernatant.

-

Repeat the washing process (steps 2 and 3) at least 5-10 times, or until the supernatant is clear and free of fine particles.

-

For the final wash, use the electrophoresis buffer to equilibrate the this compound.

-

The washed this compound can be stored as a slurry in the electrophoresis buffer at 4°C.

Protocol 2: Preparation of the this compound Electrophoresis Block

Objective: To create a uniform and bubble-free this compound block for electrophoresis.

Materials:

-

Washed this compound C-870 slurry

-

Electrophoresis Buffer

-

Gel Casting Tray or Mold

-

Spatula

-

Filter Paper Wicks

Procedure:

-

Ensure the gel casting tray is clean, dry, and on a level surface.

-

Pour the this compound slurry into the casting tray. The consistency should be thick but pourable, similar to a paste.

-

Use a spatula to evenly spread the slurry across the tray, ensuring a uniform thickness.

-

Gently tap the tray on the bench to remove any trapped air bubbles.

-

Place clean filter paper wicks at both ends of the this compound block, ensuring good contact. These wicks will connect the block to the buffer reservoirs of the electrophoresis chamber.

-

Use gentle suction or blotting with filter paper to remove excess buffer from the surface of the block until it is firm but still moist. The block should not be overly dry.

Protocol 3: Sample Application and Electrophoresis

Objective: To apply the protein sample and perform the electrophoretic separation.

Materials:

-

Prepared this compound Block

-

Protein Sample (dialyzed against the electrophoresis buffer)

-

Electrophoresis Chamber

-

Power Supply

-

Tracking Dye (optional, e.g., bromophenol blue)

Procedure:

-

Carefully create a narrow trench in the this compound block for sample application. This can be done with a thin spatula or a custom-made applicator.

-

Mix the protein sample with a small amount of tracking dye if desired.

-

Carefully pipette the sample into the trench.

-

Place the this compound block into the electrophoresis chamber and connect the filter paper wicks to the buffer reservoirs.

-

Fill the buffer reservoirs with the appropriate electrophoresis buffer.

-

Connect the power supply and apply the desired voltage.

-

Run the electrophoresis at 4°C for the required amount of time. Monitor the migration of the tracking dye (if used) to gauge the progress of the separation.

-

After the run is complete, turn off the power supply.

Protocol 4: Elution of Separated Proteins

Objective: To recover the separated protein fractions from the this compound block.

Materials:

-

This compound Block with separated proteins

-

Spatula

-

Elution Buffer (can be the same as the electrophoresis buffer or a buffer of higher ionic strength)

-

Collection Tubes or a Fraction Collector

-

Syringes with columns or sintered glass funnels

Procedure:

-

Carefully slice the this compound block into fractions corresponding to the separated protein bands. If the proteins are not visible, a pilot strip can be cut and stained to locate the bands.

-

Transfer each this compound fraction into a separate column or funnel.

-

Add a small volume of elution buffer to each fraction and allow it to percolate through the this compound, collecting the eluate.

-

Repeat the elution step multiple times to ensure complete recovery of the protein.

-

The collected fractions can then be assayed for protein content and activity.

Mandatory Visualizations

Caption: Workflow for this compound Block Electrophoresis.

Caption: Diagram of a this compound electrophoresis setup.

References

Application Notes: Immunoglobulin Purification Using Pevikon Electrophoresis

References

- 1. Non-proteic immunogenic impurity in proteins purified by preparative electrophoresis on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification of Human Immunoglobulin G with Bathophenanthroline–Zn2+, –Fe2+, or –Cu2+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production and purification of polyclonal antibody against F(ab')2 fragment of human immunoglobulin G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody Purification Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Comparative Analysis of Laboratory-Scale Immunoglobulin G Purification Methods from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Pevikon C-870 Gel Preparation - A Search for a Lost Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

It is important to note that the use of Pevikon C-870 for gel electrophoresis appears to be a legacy technique, largely superseded by the advent of more reproducible and versatile matrices such as polyacrylamide and agarose. The information presented here is based on the limited available data and general principles of electrophoresis.

This compound C-870: Properties and Historical Application

This compound C-870 is a white, odorless powder. Its application in electrophoresis likely leveraged its properties as a stable, inert matrix that could be formed into a gel to facilitate the separation of macromolecules based on their size and charge.

Safety and Handling:

As with any fine chemical powder, appropriate safety precautions should be taken when handling this compound C-870.

| Precaution | Description |

| Ventilation | Work in a well-ventilated area or under a fume hood to minimize inhalation of airborne particles. |

| Personal Protective Equipment (PPE) | Wear safety glasses, gloves, and a lab coat. A dust mask is recommended if significant dust is generated. |

| Storage | Store in a cool, dry place away from sources of ignition. |

A Generalized Approach to Gel Preparation for Electrophoresis

In the absence of a specific protocol for this compound C-870, the following workflow represents a generalized procedure for preparing an electrophoresis gel. This is a hypothetical workflow and would require significant optimization and validation for use with this compound C-870.

Caption: A generalized workflow for preparing and running an electrophoresis gel.

Hypothetical Experimental Protocol

The following is a speculative protocol based on general gel preparation principles. This is not a validated protocol for this compound C-870.

Materials:

-

This compound C-870 powder

-

Electrophoresis buffer (e.g., Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE))

-

Gel casting tray and combs

-

Heating source (e.g., microwave or heating stir plate)

-

Vacuum flask for degassing

-

Polymerization initiator and catalyst (e.g., ammonium persulfate (APS) and tetramethylethylenediamine (TEMED), if required for vinyl copolymers)

Procedure:

-

Buffer Preparation: Prepare a 1X solution of the desired electrophoresis buffer.

-

Dissolving the Matrix:

-

Slowly add the desired percentage of this compound C-870 powder to the buffer with constant stirring. The appropriate percentage would need to be determined empirically.

-

Heat the suspension gently with continuous stirring until the this compound C-870 is completely dissolved. Avoid boiling.

-

-

Degassing: Cool the solution to approximately 50-60°C and degas under a vacuum for several minutes to remove dissolved gases that can interfere with polymerization and gel integrity.

-

Casting the Gel:

-

Assemble the gel casting tray.

-

If necessary for polymerization, add the initiator (e.g., APS) and catalyst (e.g., TEMED) to the cooled solution and mix gently.

-

Immediately pour the solution into the casting tray, avoiding the formation of air bubbles.

-

Insert the comb to create sample wells.

-

-

Polymerization: Allow the gel to solidify completely at room temperature. The time required for polymerization would need to be determined experimentally.

-

Electrophoresis:

-

Once polymerized, carefully remove the comb.

-

Place the gel in the electrophoresis tank and add enough 1X running buffer to submerge the gel.

-

Load samples mixed with loading dye into the wells.

-

Connect the electrophoresis apparatus to a power supply and run at a constant voltage or current until the desired separation is achieved.

-

-

Visualization: After electrophoresis, the gel would be stained with an appropriate dye to visualize the separated molecules.

Conclusion

While this compound C-870 was historically used as a medium for electrophoresis, specific protocols for its use are not prevalent in modern scientific literature. The information provided here offers a general framework based on standard electrophoresis techniques. Researchers interested in using this compound C-870 would need to undertake significant methods development and optimization. Given the widespread availability and well-characterized nature of modern matrices like polyacrylamide and agarose, these are recommended for most electrophoresis applications.

Application Notes and Protocols for Protein Recovery from Pevikon Gels

For Researchers, Scientists, and Drug Development Professionals

Introduction